molecular formula C15H21IN2O3S B3544636 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide

Cat. No.: B3544636
M. Wt: 436.3 g/mol
InChI Key: KWMLTNCGTVRZKO-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide is a chemical compound with a complex structure that includes an azepane ring, an oxoethyl group, and an iodophenyl group

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21IN2O3S/c1-22(20,21)18(14-8-6-13(16)7-9-14)12-15(19)17-10-4-2-3-5-11-17/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLTNCGTVRZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCCCCC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of azepane with an oxoethylating agent, followed by the introduction of the iodophenyl group through a substitution reaction. The final step involves the sulfonation of the intermediate compound to yield the target compound. Reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)methanesulfonamide
  • N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-fluorophenyl)methanesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties such as increased molecular weight and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide
Reactant of Route 2
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-iodophenyl)methanesulfonamide

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